3-IODO-L-TYROSINE METHYL ESTER HYDROCHLORIDE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-IODO-L-TYROSINE METHYL ESTER HYDROCHLORIDE is a chemical

Mécanisme D'action

Target of Action

The primary target of the compound 3-IODO-L-TYROSINE METHYL ESTER HYDROCHLORIDE is the enzyme Tyrosine Hydroxylase . This enzyme plays a crucial role in the synthesis of neurotransmitters, as it catalyzes the conversion of tyrosine to levodopa (L-DOPA), a precursor of dopamine .

Mode of Action

This compound interacts with its target, Tyrosine Hydroxylase, by inhibiting its activity . This inhibition prevents the conversion of tyrosine to L-DOPA, thereby affecting the synthesis of dopamine .

Biochemical Pathways

The inhibition of Tyrosine Hydroxylase by this compound affects the biochemical pathway of dopamine synthesis . Dopamine is a neurotransmitter that plays a vital role in various functions of the nervous system, including motor control, reward, and reinforcement. By inhibiting the synthesis of dopamine, this compound can potentially affect these functions.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of dopamine synthesis . This disruption can lead to altered levels of dopamine in the nervous system, potentially affecting various dopamine-dependent physiological processes .

Analyse Biochimique

Biochemical Properties

3-IODO-L-TYROSINE METHYL ESTER HYDROCHLORIDE interacts with various enzymes and proteins in biochemical reactions . It is an intermediate in the synthesis of thyroid hormones, derived from the iodination of tyrosine at the meta-position of the benzene ring . It can combine with diiodotyrosine to form triiodothyronine, as occurs in the colloid of the thyroid follicle .

Cellular Effects

The effects of this compound on cells and cellular processes are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used as a pathway inhibitor in the synthesis of the neurotransmitter dopamine, affecting dopamine levels in Drosophila melanogaster .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is a reversible inhibitor of the enzyme tyrosine hydroxylase . This inhibition can lead to decreased dopamine levels, impacting various biological processes .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. It has been found to be very stable, with a relatively low hydrolysis rate, making it a suitable candidate for long-term studies .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the synthesis of thyroid hormones . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

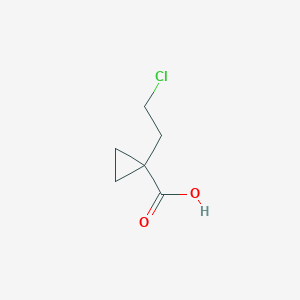

methyl (2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO3.ClH/c1-15-10(14)8(12)5-6-2-3-9(13)7(11)4-6;/h2-4,8,13H,5,12H2,1H3;1H/t8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCYPOKVFIQWUNE-QRPNPIFTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C=C1)O)I)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC(=C(C=C1)O)I)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClINO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl({[2-(3,3,3-trifluoropropoxy)phenyl]methyl})amine](/img/structure/B2611948.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2611950.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2611961.png)

![N-(2,5-dimethylphenyl)-2-{[2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2611962.png)

![N-(5-Methylthiazol-2-YL)-5,6,7,8-tetrahydro-4H-cyclohepta[B]thiophene-2-carboxamide](/img/structure/B2611963.png)

![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propionamide](/img/structure/B2611966.png)

![1-(3,4-Dichlorophenyl)-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea](/img/structure/B2611967.png)